N,N-dimethyl-6-nitroquinolin-2-amine
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Overview
Description
N,N-dimethyl-6-nitroquinolin-2-amine is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of N,N-dimethyl-6-nitroquinolin-2-amine involves several steps. One common method is the nitration of N,N-dimethylquinolin-2-amine. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product .
In industrial production, the synthesis may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to improve yield and reduce production costs while maintaining the purity of the compound .
Chemical Reactions Analysis
N,N-dimethyl-6-nitroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Scientific Research Applications
N,N-dimethyl-6-nitroquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, the compound is explored for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-nitroquinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
N,N-dimethyl-6-nitroquinolin-2-amine can be compared with other similar compounds, such as:
2-Quinolinamine: This compound lacks the nitro and dimethyl groups, making it less reactive in certain chemical reactions.
N,N-Dimethylquinolin-2-amine:
6-Nitroquinoline: This compound lacks the N,N-dimethylamino group, affecting its solubility and reactivity.
The presence of both the nitro and N,N-dimethylamino groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
N,N-dimethyl-6-nitroquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)11-6-3-8-7-9(14(15)16)4-5-10(8)12-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNZYROHZKZEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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